molecular formula C15H15N5O3S B4230447 N-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE

N-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE

Cat. No.: B4230447
M. Wt: 345.4 g/mol
InChI Key: ZORNESQEFRUCFL-UHFFFAOYSA-N
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Description

N-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including a cyano group, a nitro group, and a pyrazole ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE typically involves multi-step organic reactions. The starting materials may include cycloheptathiophene derivatives, pyrazole derivatives, and nitrile compounds. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the cycloheptathiophene ring.

    Nitration: Introduction of the nitro group to the pyrazole ring.

    Acylation: Formation of the acetamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products

    Amines: Reduction of nitro and cyano groups.

    Substituted Derivatives: Products from nucleophilic substitution reactions.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigation of its pharmacological properties for drug development.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE would depend on its specific interactions with biological targets. Potential molecular targets may include enzymes, receptors, or nucleic acids. The pathways involved could include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with DNA/RNA.

Comparison with Similar Compounds

Similar Compounds

    N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-(4-amino-1H-pyrazol-1-yl)acetamide: Similar structure with an amino group instead of a nitro group.

    N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-(4-methyl-1H-pyrazol-1-yl)acetamide: Similar structure with a methyl group instead of a nitro group.

Uniqueness

The uniqueness of N-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-nitropyrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3S/c16-6-12-11-4-2-1-3-5-13(11)24-15(12)18-14(21)9-19-8-10(7-17-19)20(22)23/h7-8H,1-5,9H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZORNESQEFRUCFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C#N)NC(=O)CN3C=C(C=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE

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